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Compound of Interest

Compound Name: 12-Mercaptododecanoic acid

Cat. No.: B010613 Get Quote

An In-depth Technical Guide to the Molecular Structure of 12-Mercaptododecanoic Acid

Introduction
12-Mercaptododecanoic acid (12-MDA) is a bifunctional organic molecule that features a long

hydrocarbon chain with a carboxylic acid group at one end and a thiol (mercaptan) group at the

other. This unique structure makes it an important component in nanotechnology and materials

science. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold,

enabling the spontaneous formation of highly ordered, self-assembled monolayers (SAMs).[1]

The terminal carboxylic acid group provides a versatile functional handle that can be used to

immobilize biomolecules, alter surface properties, or build more complex supramolecular

structures.[1] This guide provides a comprehensive overview of its molecular structure,

physicochemical properties, and the experimental protocols used for its characterization.

Molecular Structure and Identification
12-Mercaptododecanoic acid consists of a flexible twelve-carbon aliphatic chain. This chain

imparts van der Waals interactions that are crucial for the dense packing and stability of the

self-assembled monolayers it forms. The terminal thiol (-SH) group acts as a robust anchor to

surfaces, while the carboxylic acid (-COOH) head group dictates the surface chemistry,

rendering it hydrophilic and available for further functionalization.
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Identifier Value

IUPAC Name 12-sulfanyldodecanoic acid[2]

CAS Number 82001-53-4[3][4][5]

Molecular Formula C₁₂H₂₄O₂S[2][3][5]

Molecular Weight 232.38 g/mol [3][4][5]

SMILES String OC(=O)CCCCCCCCCCCS[3]

InChI Key SDAWVOFJSUUKMR-UHFFFAOYSA-N[3]

Physicochemical Properties
The physical and chemical properties of 12-MDA are summarized in the table below. These

characteristics are essential for its handling, storage, and application in various experimental

setups.

Property Value

Physical Form Solid, white to off-white powder or crystals

Melting Point 45-50 °C[3]

Boiling Point 366.5 ± 15.0 °C (Predicted)

Flash Point >110 °C (>230 °F)[4]

pKa 4.78 ± 0.10 (Predicted)

Density 0.987 ± 0.06 g/cm³ (Predicted)

Storage Temperature 2-8°C[3]

Predicted Spectroscopic Data
While specific experimental spectra for 12-Mercaptododecanoic acid are not widely

published, its characteristic spectral features can be accurately predicted based on the well-

established behavior of its functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are dominated by the signals from the long alkyl chain, with

distinct peaks corresponding to the protons and carbons adjacent to the thiol and carboxylic

acid groups.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H
Carboxylic acid
proton (-COOH)

~2.52 Quartet 2H

Methylene protons

adjacent to thiol (-

CH₂-SH)

~2.35 Triplet 2H

Methylene protons

alpha to carbonyl (-

CH₂-COOH)

~1.63 Multiplet 4H

Methylene protons

beta to carbonyl and

thiol

~1.33 Singlet (broad) 1H Thiol proton (-SH)

| ~1.26 | Multiplet | 12H | Remaining methylene protons in the alkyl chain |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~180 Carbonyl carbon (-**COOH)

~34
Methylene carbon alpha to carbonyl (-CH₂-

COOH)

~24-34 Methylene carbons of the alkyl chain
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| ~24.7 | Methylene carbon adjacent to thiol (-C**H₂-SH) |

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The carboxylic acid

moiety is identified by its characteristic broad O-H stretch and strong C=O stretch. The S-H

stretch from the thiol group is often weak and can be difficult to observe.

Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3300-2500 Strong, Very Broad O-H Stretch
Carboxylic Acid (H-
bonded)[6][7]

2920 & 2850 Strong, Sharp C-H Stretch Alkyl Chain

~2550 Weak, Sharp S-H Stretch Thiol

1710 Strong, Sharp C=O Stretch
Carboxylic Acid

(Dimer)[7][8]

1470-1410 Medium C-H Bend Alkyl Chain

1320-1210 Medium C-O Stretch Carboxylic Acid[6]

| 950-910 | Medium, Broad | O-H Bend | Carboxylic Acid[6] |

Mass Spectrometry (MS)
In mass spectrometry using electrospray ionization (ESI), 12-MDA would be expected to show

a prominent molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data (ESI)
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m/z Ion

231.14 [M-H]⁻

233.16 [M+H]⁺

| 255.14 | [M+Na]⁺ |

Experimental Protocols
Detailed methodologies for the characterization and application of 12-Mercaptododecanoic
acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol is adapted from standard procedures for the analysis of long-chain fatty acids.[9]

[10]

Sample Preparation: Dissolve 10-20 mg of 12-MDA in approximately 0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous

signals.[9]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0 ppm).

Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to

ensure a homogeneous solution.[9]

¹H NMR Acquisition:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the

spectrum.

A longer acquisition time and a significantly larger number of scans will be necessary due

to the lower natural abundance of the ¹³C isotope.[9]

Data Processing: Process the acquired spectra using appropriate software. This includes

Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy Protocol
This protocol outlines the standard procedure for obtaining an IR spectrum of a solid sample.

Sample Preparation (KBr Pellet Method):

Mix approximately 1-2 mg of solid 12-MDA with 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar.

Grind the mixture thoroughly to a fine, homogeneous powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric contributions (CO₂, H₂O).

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically

in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from standard methods for the analysis of free fatty acids.[11]

Derivatization: To improve volatility for Gas Chromatography (GC), the carboxylic acid group

must be derivatized.
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Dissolve the 12-MDA sample in a suitable solvent.

Add a derivatizing agent (e.g., pentafluorobenzyl bromide in acetonitrile and

diisopropylethylamine in acetonitrile) to convert the carboxylic acid to an ester.[11]

Allow the reaction to proceed at room temperature for approximately 20 minutes.[11]

Extraction: Extract the derivatized sample using a non-polar solvent like iso-octane.

Analysis:

Inject the extracted sample into a GC-MS system.

The GC will separate the derivatized 12-MDA from other components based on its boiling

point and interaction with the column's stationary phase.

The mass spectrometer will ionize and fragment the eluted compound, providing a mass

spectrum for identification.

Protocol for Self-Assembled Monolayer (SAM)
Formation
This protocol describes the formation of a 12-MDA monolayer on a gold substrate, a primary

application of this molecule.[12][13]

Substrate Preparation:

Use a clean gold-coated substrate (e.g., on silicon or glass).

Clean the substrate immediately before use by immersing it in a piranha solution (a 3:1

mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Extreme caution is

required when handling piranha solution).

Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.

Dry the substrate under a stream of dry nitrogen gas.

Thiol Solution Preparation:
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Prepare a 1-5 mM solution of 12-MDA in absolute ethanol.

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[12]

Self-Assembly:

Immerse the clean, dry gold substrate into the thiol solution in a sealed container.

To create a high-quality, ordered monolayer, minimize oxygen exposure by reducing the

headspace above the solution and backfilling the container with an inert gas like nitrogen.

[12]

Allow the self-assembly process to occur for 12-48 hours at room temperature. Longer

incubation times generally lead to more ordered and densely packed monolayers.[12][13]

Post-Assembly Rinsing:

After incubation, carefully remove the substrate from the solution.

Rinse the SAM-coated substrate thoroughly with fresh ethanol to remove any non-

covalently bound molecules.

Dry the substrate again under a stream of dry nitrogen. The functionalized surface is now

ready for use.

Visualizations
Molecular Structure Diagram
The following diagram illustrates the key structural features of the 12-Mercaptododecanoic
acid molecule, highlighting its bifunctional nature.

Carboxylic Acid Head Group Alkyl Chain Thiol Tail Group

COOH (CH₂)₁₁ SH
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Click to download full resolution via product page

Caption: Molecular structure of 12-Mercaptododecanoic acid.

Experimental Workflow for SAM Formation
This diagram outlines the key steps involved in the fabrication of a self-assembled monolayer

of 12-MDA on a gold surface.

Preparation

Assembly

Post-Processing

1. Gold Substrate
Cleaning

2. Prepare 1-5 mM
12-MDA in Ethanol

3. Immerse Substrate
in 12-MDA Solution

4. Incubate 12-48h
(under N₂)

5. Rinse with
Ethanol

6. Dry with N₂

Functionalized
Surface Ready

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b010613?utm_src=pdf-body-img
https://www.benchchem.com/product/b010613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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